8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326808-64-3
Cat. No.: VC11707099
Molecular Formula: C17H19F3N2O4
Molecular Weight: 372.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326808-64-3 |
|---|---|
| Molecular Formula | C17H19F3N2O4 |
| Molecular Weight | 372.34 g/mol |
| IUPAC Name | 8-methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H19F3N2O4/c1-21-8-6-16(7-9-21)22(13(10-26-16)15(24)25)14(23)11-4-2-3-5-12(11)17(18,19)20/h2-5,13H,6-10H2,1H3,(H,24,25) |
| Standard InChI Key | BTROXNLECNKJIW-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F |
| Canonical SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, where oxygen and two nitrogen atoms are integrated into a bicyclic system. The spiro junction at the fourth carbon connects two heterocyclic rings: a tetrahydrofuran-like oxa ring and a piperidine-like diaza ring. The 8-methyl group on the diaza ring introduces steric bulk, potentially influencing conformational flexibility and receptor binding.
Functional Groups
-
Trifluoromethylbenzoyl Moiety: The 2-(trifluoromethyl)benzoyl group at position 4 contributes electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring and stabilizing the amide bond.
-
Carboxylic Acid Group: Positioned at carbon 3, this group enables hydrogen bonding and salt formation, critical for solubility and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1326808-64-3 |
| Molecular Formula | |
| Molecular Weight | 372.34 g/mol |
| IUPAC Name | 8-methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically beginning with the construction of the spirocyclic core. A plausible pathway includes:
-
Spirocyclic Formation: Cyclocondensation of a tetrahydrofuran derivative with a piperidine precursor to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold.
-
Benzoylation: Introduction of the 2-(trifluoromethyl)benzoyl group via Friedel-Crafts acylation or nucleophilic acyl substitution.
-
Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group to yield the carboxylic acid.
Challenges and Optimizations
-
Regioselectivity: The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitutions to the meta position, necessitating careful control to avoid byproducts.
-
Stereochemical Control: The spirocyclic structure may exist in multiple diastereomeric forms, requiring chiral resolution techniques for enantiopure production.
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions:
-
Esterification: Reaction with alcohols in acidic conditions yields esters, improving lipid solubility.
-
Amidation: Coupling with amines forms amides, a common strategy in prodrug design.
Benzoyl Group Modifications
The trifluoromethyl-substituted aromatic ring participates in:
-
Electrophilic Aromatic Substitution (EAS): Halogenation or nitration at the meta position due to the directing effects of the group.
-
Nucleophilic Acyl Substitution: Replacement of the benzoyl oxygen with sulfur or nitrogen nucleophiles.
Table 2: Comparative Reactivity of Structural Analogs
Industrial and Research Considerations
Scalability Challenges
-
Cost of Fluorinated Reagents: The trifluoromethyl group necessitates expensive precursors like trifluoromethylbenzoyl chloride.
-
Purification Complexity: Chromatographic separation is required to isolate the desired diastereomer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume